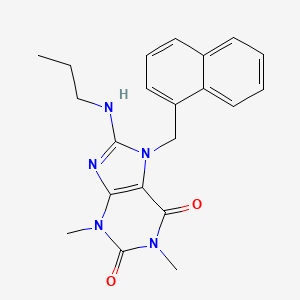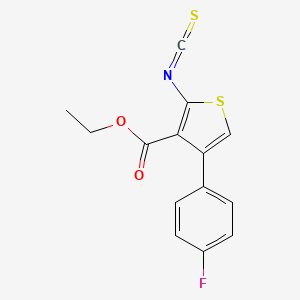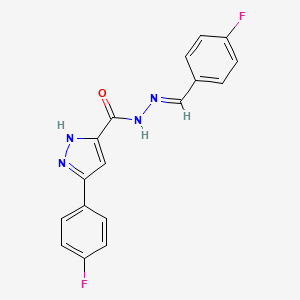
2-(Methylamino)isocamphane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-(Methylamino)isocamphane hydrochloride involves several steps. One common method includes the reduction of 2-(N-formylamino)isocamphane using lithium aluminum hydride in anhydrous ether . The reaction is carried out in a 12-liter 3-necked flask fitted with a stirrer, reflux condenser, and dropping funnel. The product is then air-dried at room temperature to obtain the final compound .
Análisis De Reacciones Químicas
2-(Methylamino)isocamphane hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using reagents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include lithium aluminum hydride for reduction and various oxidizing agents for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(Methylamino)isocamphane hydrochloride has a wide range of scientific research applications:
Mecanismo De Acción
2-(Methylamino)isocamphane hydrochloride exerts its effects by blocking nicotinic acetylcholine receptors (nAChRs) in a use- and voltage-dependent manner . It preferentially targets the α3β4 subtype of nAChRs compared to other subtypes . The blocking mechanism involves trapping the nicotinic currents, which can be relieved by combined depolarization and activation of nAChRs .
Comparación Con Compuestos Similares
2-(Methylamino)isocamphane hydrochloride is unique due to its specific activity at the α3β4 subtype of nAChRs. Similar compounds include:
Nicotine: A well-known agonist of nAChRs.
Varenicline: A partial agonist of nAChRs used for smoking cessation.
Bupropion: An atypical antidepressant that also acts as a nicotinic receptor antagonist.
These compounds differ in their specific receptor targets and mechanisms of action, highlighting the uniqueness of this compound in its preferential activity at the α3β4 subtype .
Propiedades
Fórmula molecular |
C11H22ClN |
|---|---|
Peso molecular |
203.75 g/mol |
Nombre IUPAC |
(1S,4R)-N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H21N.ClH/c1-10(2)8-5-6-9(7-8)11(10,3)12-4;/h8-9,12H,5-7H2,1-4H3;1H/t8-,9+,11?;/m1./s1 |
Clave InChI |
PKVZBNCYEICAQP-CIISUUNXSA-N |
SMILES isomérico |
CC1([C@@H]2CC[C@@H](C2)C1(C)NC)C.Cl |
SMILES canónico |
CC1(C2CCC(C2)C1(C)NC)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12041171.png)



![N-(3-chloro-4-methoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12041190.png)





![2-Ethyl-3-methyl-1-(octylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12041227.png)

![8-[4-(difluoromethoxy)phenyl]-1,3-dimethyl-7-(3-nitrophenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B12041234.png)
